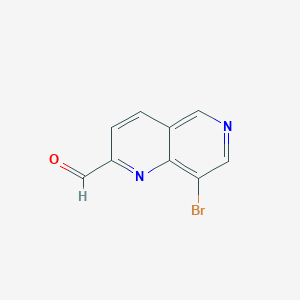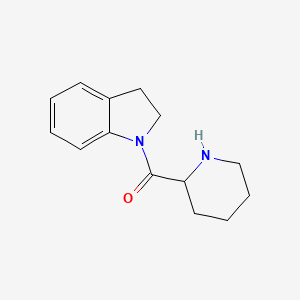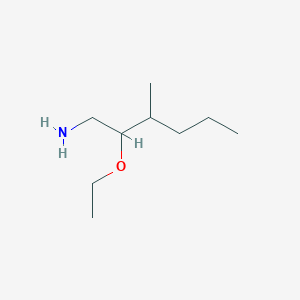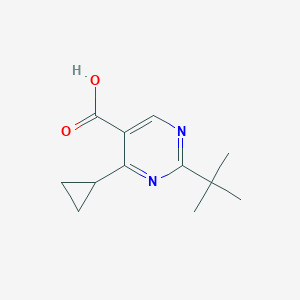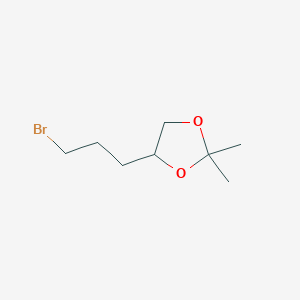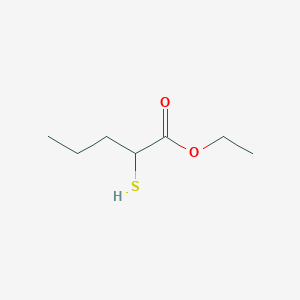![molecular formula C8H15NO2 B13571363 Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is an organic compound with the molecular formula C8H15NO2. It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(pyrrolidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which methyl 3-[(2S)-pyrrolidin-2-yl]propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Methyl 3-(pyrrolidin-1-yl)propanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
methyl 3-[(2S)-pyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)5-4-7-3-2-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChI 键 |
XCIURYKPJOJDBF-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)CC[C@@H]1CCCN1 |
规范 SMILES |
COC(=O)CCC1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-aminopropoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13571280.png)
![1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B13571282.png)

